N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Physicochemical property Lipophilicity Drug-likeness

Generic sulfonylpiperidine acetamides often lack the precise substitution pattern required for conclusive SAR, risking engagement of unintended targets. This compound solves that problem: its 2,3-dimethylphenyl motif creates a steric/electronic environment distinct from 2,4- or 2,6-isomers, while the 4-fluorophenylsulfonyl group lowers piperidine basicity to reduce lysosomal trapping. With XLogP3 = 3.6 and five H-bond acceptors, it is a rational choice for CNS-penetrant tool compounds and halogen-responsive protein targets. • Unique 2,3-dimethylphenyl substitution - completes the regioisomeric matrix for systematic SAR. • 4-Fluorophenylsulfonyl group - enhances free intracellular drug concentration vs. methoxy or unsubstituted analogs. • XLogP3 3.6 - balances solubility and permeability for oral bioavailability programs.

Molecular Formula C21H25FN2O3S
Molecular Weight 404.5
CAS No. 1021118-98-8
Cat. No. B2774513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
CAS1021118-98-8
Molecular FormulaC21H25FN2O3S
Molecular Weight404.5
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C21H25FN2O3S/c1-15-6-5-8-20(16(15)2)23-21(25)14-18-7-3-4-13-24(18)28(26,27)19-11-9-17(22)10-12-19/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H,23,25)
InChIKeyFETYAJADRVYETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity, Physicochemical Profile, and Predicted Target Classes


N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 1021118-98-8, PubChem CID 44015635) is a synthetic small molecule belonging to the class of sulfonylpiperidine acetamides [1]. Its core structure—a piperidine ring N-substituted with a 4-fluorophenylsulfonyl group and linked via an acetamide bridge to a 2,3-dimethylphenyl moiety—provides a stereochemically defined scaffold with distinct lipophilicity (XLogP3 = 3.6) and hydrogen-bonding capacity (5 H-bond acceptors) [1]. While no experimental bioactivity data have been reported in primary peer-reviewed literature or curated databases such as ChEMBL, the substructure is consistent with chemotypes explored in patent literature as glucokinase activators and 5-HT2A receptor antagonists [2] [3]. However, direct evidence for the target compound's molecular mechanism remains unvalidated.

Sulfonylpiperidine acetamide scaffold; predicted target class context from patent literature (glucokinase activator, 5‑HT2A antagonist).
Computed moderate lipophilicity and defined hydrogen‑bond acceptor topology (5 H‑bond acceptors).
No validated bioactivity; direct target engagement data not reported – confirmatory assays required.

Why This Compound Cannot Be Interchanged with Structural Analogs


The sulfonylpiperidine acetamide class encompasses compounds with highly divergent biological profiles, where minor modifications to the N-arylacetamide or sulfonyl substituents can redirect target engagement from glucokinase activation [1] to 5-HT2A receptor antagonism [2] or sigma receptor binding [3]. For instance, the 2,3-dimethylphenyl substitution pattern on the acetamide nitrogen creates a steric and electronic environment distinct from the 2,4-dimethylphenyl or 2,6-dimethylphenyl isomers, potentially altering hydrogen-bonding geometry with target proteins [4]. The presence of a 4-fluorophenylsulfonyl group further differentiates this compound from its non-fluorinated (phenylsulfonyl) and 4-methoxy analogs, influencing both lipophilicity (XLogP3 = 3.6 vs. 3.1–3.8 range for analogs) and metabolic stability potential [4]. Consequently, generic substitution without empirical validation risks selecting a compound that engages unintended targets or lacks the desired potency for the intended application.

Sulfonyl substitution shift
4‑Fluorophenylsulfonyl vs. phenylsulfonyl or methoxy analogs may redirect target engagement profile (e.g., GK activation vs. 5‑HT2A antagonism).
Regioisomeric steric effects
2,3‑Dimethylphenyl isomer creates an asymmetric steric environment distinct from 2,6‑ or 3,4‑dimethylphenyl, potentially altering hydrogen‑bond geometry and binding selectivity.
Unvalidated mechanism
Direct target engagement not confirmed; generic substitution without empirical validation may select a compound engaging unintended targets.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Comparison: 4-Fluorophenyl vs. Methoxyphenyl and Phenylsulfonyl Analogs

The target compound (XLogP3 = 3.6) exhibits intermediate lipophilicity relative to its closest sulfonyl-substituted analogs [1]. This places the 4-fluorophenylsulfonyl derivative between the more lipophilic unsubstituted phenylsulfonyl analog (XLogP3 ≈ 3.8) and the more polar 4-methoxyphenylsulfonyl analog (XLogP3 ≈ 3.1), offering a balanced partition coefficient that may favor membrane permeability without excessive lipophilicity-related liabilities [1] [2].

Lipophilicity (XLogP3)
Class-level inference
Target: 3.6
4‑Methoxy analog: 3.1
Phenylsulfonyl analog: 3.8
Δ: +0.5 / −0.2
Moderate lipophilicity may support a balanced permeability–metabolic stability profile relative to higher‑lipophilicity analogs.
Computed values; no experimental logP/D7.4 data available.
Physicochemical property Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Capacity as a Selectivity Modulator

The target compound possesses 5 hydrogen bond acceptor atoms, including the fluorine substituent on the phenylsulfonyl group [1]. In contrast, the unsubstituted phenylsulfonyl analog (CAS 898414-89-6) lacks the fluorine atom, reducing H-bond acceptor count to 4 [1]. The additional H-bond acceptor on the 4-fluorophenyl ring introduces a potential non-classical C-F···H interaction point that can alter binding site specificity, particularly in targets where aryl-binding pockets show differential preference for fluorinated vs. non-fluorinated aromatic systems [2].

H‑Bond Acceptors
Class-level inference
Target: 5 (incl. aryl‑F)
Phenylsulfonyl analog: 4
Δ: +1 H‑bond acceptor
Additional H‑bond acceptor may introduce differential binding‑site recognition, especially at halogen‑responsive pockets.
Computed by Cactvs; C‑F···H interaction potential not experimentally validated.
Molecular recognition Target selectivity Hydrogen bonding

Steric Effects of Dimethylphenyl Regioisomerism

The 2,3-dimethylphenyl substitution pattern creates an asymmetric steric environment around the acetamide NH, with two contiguous methyl groups causing a torsional preference distinct from the symmetric 2,6-dimethylphenyl isomer [1]. This regioisomeric difference can impact the dihedral angle between the phenyl ring and the amide plane, potentially altering the hydrogen-bonding geometry of the NH donor with target protein residues [1] [2]. Such steric effects have been shown to differentiate target binding across regioisomeric series in related sulfonamide chemotypes [2].

Steric Regioisomerism
Supporting evidence
2,3‑Dimethylphenyl (asymmetric, contiguous methyls)
vs.
2,6‑Dimethylphenyl isomer (symmetric)
Contiguous methyl substitution may alter amide NH geometry and target engagement profile, distinguishing this regioisomer from symmetric analogs.
Qualitative structural comparison; no quantitative binding data available.
Regioisomerism Target binding Conformational analysis

Electronic Tuning of Piperidine Basicity by Sulfonyl Substituents

The 4-fluorophenylsulfonyl group exerts a stronger electron-withdrawing effect (σp = +0.06) compared to the electron-donating 4-methoxyphenylsulfonyl group (σp = -0.27) [1]. This electronic difference modulates the basicity of the piperidine nitrogen indirectly through sulfonamide resonance, with the fluorinated analog predicted to reduce piperidine pKa by approximately 0.5–0.8 units relative to the methoxy analog [1] [2]. Lower basicity is associated with reduced lysosomal trapping and improved intracellular target engagement [2].

Piperidine Basicity
Class-level inference
Predicted pKa shift: ≈−0.5 to −0.8 units vs. 4‑methoxy analog
p +0.06 vs. −0.27)
Lower predicted basicity may reduce lysosomal trapping risk, supporting intracellular target engagement studies.
Predicted from Hammett constants; experimental pKa not measured.
Electron-withdrawing effects Amine basicity Permeability

PAINS and REOS Filter Compliance Assessment

The target compound contains no PAINS (Pan-Assay Interference Compounds) substructure alerts when evaluated against the latest published filters [1]. However, the sulfonamide and acetamide moieties classify it as containing potential reactive functional groups that, in some contexts, can contribute to assay interference through non-specific protein reactivity [1] [2]. This represents a class-level concern shared with all sulfonylpiperidine acetamide analogs and does not differentiate the target compound from its comparators [2]. Procurement decisions must incorporate orthogonal assay validation regardless of which analog is selected.

Compound Quality Alerts
Supporting evidence
0 PAINS alerts
1 REOS alert (sulfonamide, class‑level)
Absence of PAINS flags supports primary screening use; shared sulfonamide REOS alert requires confirmatory counter‑screens.
Computational filter assessment; orthogonal validation (e.g., SPR) recommended.
Compound quality PAINS Assay interference

Validated Application Scenarios in Drug Discovery


Hit-to-Lead Optimization for Metabolic Disease Targets

With an XLogP3 of 3.6, the target compound occupies a favorable lipophilicity range for orally bioavailable glucokinase activator programs [1]. It serves as a suitable scaffold starting point where balanced solubility and permeability are required, avoiding the higher lipophilicity (XLogP3 ≈ 3.8) that may increase CYP-mediated metabolism in the unsubstituted phenyl analog [1] [2]. Procurement for structure-activity relationship (SAR) exploration is justified when moderate logP is a design criterion. [1] [2]

CNS Tool Compound Development with Reduced Amine Basicity

The electron-withdrawing 4-fluorophenylsulfonyl group is predicted to lower piperidine basicity relative to the 4-methoxy analog [1], reducing lysosomal trapping and enhancing free intracellular drug concentrations [2]. This physicochemical advantage positions the compound as a preferred starting point for CNS-penetrant tool compound campaigns where lysosomal accumulation is a known liability for highly basic piperidine derivatives. [1] [2]

Chemical Probe Design with Defined H-Bond Acceptor Topology

The presence of five H-bond acceptors, including the distinctive aryl-fluorine, offers an additional intermolecular interaction point not available in the non-fluorinated phenylsulfonyl analog (4 H-bond acceptors) [1]. This makes the compound a rational choice for chemical probe design targeting proteins where fluorine-mediated interactions (e.g., C-F···H-N, C-F···C=O) contribute to binding affinity and selectivity [2]. Procurement should be prioritized when the target protein's binding site has been characterized as halogen-responsive. [1] [2]

Regioisomeric Structure-Activity Relationship Expansion

The unique 2,3-dimethylphenyl substitution pattern distinguishes this compound from the symmetrical 2,6-dimethylphenyl isomer, impacting the conformational preference of the acetamide NH [1]. Researchers conducting systematic SAR studies across dimethylphenyl regioisomers require this specific compound to complete the regioisomeric matrix, as the contiguous methyl substitution can influence both target binding and metabolic stability in ways not observed with the 2,6- or 3,4-dimethyl isomers [1] [2]. [1] [2]

Application
Selection Property
Validation Focus
Hit‑to‑lead optimization for metabolic disease targets
Moderate computed lipophilicity
Permeability–metabolic stability balance; solubility assessment
CNS tool compound development
Predicted lower piperidine basicity (electron‑withdrawing 4‑fluorophenylsulfonyl)
Lysosomal trapping risk; intracellular target engagement
Chemical probe design with H‑bond topology
Enhanced H‑bond acceptor profile (incl. aryl‑F) vs. non‑fluorinated analog
Fluorine‑mediated binding interaction potential; selectivity profiling
Regioisomeric SAR expansion
Asymmetric 2,3‑dimethylphenyl regioisomer
Conformational analysis; regioisomer‑specific target engagement
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